![molecular formula C18H19ClN2O5S B6494055 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 896316-61-3](/img/structure/B6494055.png)
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide
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Overview
Description
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide (NCPDP) is an organic compound with a wide range of applications. NCPDP is a small molecule that has been used in a number of scientific research projects, such as those related to drug design, drug delivery, and drug metabolism. NCPDP has also been used in laboratory experiments to study the effects of drugs on the body.
Scientific Research Applications
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has been used in a number of scientific research projects. It has been used to study the effects of drugs on the body, as well as to design and develop new drugs. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has also been used in drug delivery systems, as it can be used to transport drugs to specific areas of the body. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has also been used in drug metabolism studies, as it can be used to study how drugs are metabolized in the body.
Mechanism of Action
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide is a small molecule that binds to specific receptors in the body. When N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide binds to these receptors, it triggers a signal transduction pathway that can lead to a variety of physiological and biochemical effects. These effects can include the inhibition or activation of certain enzymes, the regulation of gene expression, and the modulation of cellular processes.
Biochemical and Physiological Effects
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has been shown to have a number of biochemical and physiological effects. It can inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide can also modulate the expression of certain genes, which can lead to changes in the expression of proteins and other molecules. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide can also affect the activity of certain receptors, which can lead to changes in cellular processes.
Advantages and Limitations for Lab Experiments
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide has a number of advantages and limitations for laboratory experiments. One advantage of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide is that it is a small molecule, which makes it easier to handle and manipulate in the laboratory. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide also has a relatively low toxicity, which makes it safer to use in laboratory experiments. However, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide also has some limitations, such as its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Future Directions
There are a number of potential future directions for the use of N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide in scientific research. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide could be used to develop new drugs or drug delivery systems. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide could also be used to study the effects of drugs on the body and to study the metabolism of drugs. N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide could also be used to study the effects of drugs on specific receptors, as well as to study the effects of drugs on gene expression. Additionally, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide could be used to study the effects of drugs on cellular processes, such as cell proliferation and differentiation. Finally, N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide could be used to study the effects of drugs on the immune system.
Synthesis Methods
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide can be synthesized by a number of methods, including a condensation reaction between 1-chloro-4-chlorophenyl-5-oxopyrrolidine and 2,5-dimethoxybenzene-1-sulfonamide. This reaction is catalyzed by a strong base, such as sodium hydroxide, and is carried out in an aqueous solution. The reaction yields N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzene-1-sulfonamide as a white solid.
properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-15-7-8-16(26-2)17(10-15)27(23,24)20-13-9-18(22)21(11-13)14-5-3-12(19)4-6-14/h3-8,10,13,20H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEXASHAGHVEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,5-dimethoxybenzenesulfonamide |
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